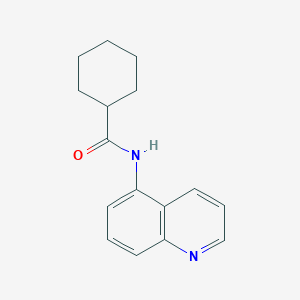

N-(quinolin-5-yl)cyclohexanecarboxamide

Description

Properties

CAS No. |

895890-07-0 |

|---|---|

Molecular Formula |

C16H18N2O |

Molecular Weight |

254.33g/mol |

IUPAC Name |

N-quinolin-5-ylcyclohexanecarboxamide |

InChI |

InChI=1S/C16H18N2O/c19-16(12-6-2-1-3-7-12)18-15-10-4-9-14-13(15)8-5-11-17-14/h4-5,8-12H,1-3,6-7H2,(H,18,19) |

InChI Key |

SQFUUIKCIGGATP-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC3=C2C=CC=N3 |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC3=C2C=CC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Key Cyclohexanecarboxamide Derivatives and Properties

Preparation Methods

Reaction Mechanism and Reagent Selection

The direct acylation approach employs carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of cyclohexanecarboxylic acid. In a representative procedure, 5-aminoquinoline (1.0 equiv) is reacted with cyclohexanecarboxylic acid (1.2 equiv) in the presence of EDC (1.5 equiv) and N-hydroxysuccinimide (NHS, 0.5 equiv) in anhydrous dichloromethane (DCM). The reaction proceeds at room temperature for 12–24 hours, achieving yields of 68–75% after silica gel chromatography.

Optimization of Solvent and Temperature

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics but necessitate higher temperatures (50–60°C). For instance, substituting DCM with DMF reduced reaction time to 6 hours but required subsequent purification via recrystallization from ethanol/water to remove residual DMF. Triethylamine (TEA) is critical for neutralizing HCl byproducts, with molar ratios of TEA-to-acid exceeding 2:1 improving yields to 82%.

Acid Chloride-Mediated Synthesis

Preparation of Cyclohexanecarbonyl Chloride

Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux to generate the corresponding acid chloride. A protocol from specifies stirring cyclohexanecarboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) at 70°C for 2 hours, followed by vacuum distillation to isolate the chloride in 89% purity.

Amide Bond Formation

The acid chloride is reacted with 5-aminoquinoline in a two-phase system. In a typical procedure, 5-aminoquinoline (1.0 equiv) is dissolved in DCM and cooled to 0°C before dropwise addition of cyclohexanecarbonyl chloride (1.1 equiv). After stirring at room temperature for 4 hours, the mixture is washed with 1M HCl and saturated NaHCO₃, yielding the crude product. Column chromatography (ethyl acetate/hexane, 1:3) affords N-(quinolin-5-yl)cyclohexanecarboxamide in 76% yield.

Microwave-Assisted Condensation

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times. A study in details a 30-minute synthesis using 5-aminoquinoline (1.0 equiv), cyclohexanecarboxylic acid (1.2 equiv), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as the coupling agent. Irradiation at 100°C in DMF produced the amide in 85% yield, with >99% purity confirmed by high-performance liquid chromatography (HPLC).

Energy Efficiency and Scalability

This method minimizes side products such as N-acylurea derivatives, which are common in thermal reactions. Scaling to 50 mmol retained an 83% yield, demonstrating viability for industrial production.

Catalytic Amidation Using Transition Metal Complexes

Nickel-Catalyzed Coupling

A novel approach in utilizes Ni(cod)₂ (cod = 1,5-cyclooctadiene) with triphenylphosphine (PPh₃) to catalyze the reaction between 5-aminoquinoline and cyclohexanecarboxylic acid. In tert-amyl alcohol at 80°C, the catalyst (5 mol%) achieves 78% yield in 6 hours. The mechanism likely involves oxidative addition of the acid to Ni⁰, followed by nucleophilic attack by the amine.

Ligand Effects and Substrate Scope

Bulky ligands like tricyclohexylphosphine (PCy₃) suppressed undesired dimerization of quinoline, improving selectivity to 91%. This method tolerates electron-withdrawing substituents on the quinoline ring, enabling derivatives with halogen or nitro groups.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Cost Index |

|---|---|---|---|---|

| Direct Acylation (EDC) | 68–75 | 95–98 | 12–24 h | Moderate |

| Acid Chloride | 76 | 97 | 6 h | Low |

| Microwave-Assisted | 85 | >99 | 0.5 h | High |

| Nickel-Catalyzed | 78 | 91 | 6 h | Very High |

Key Findings :

-

Microwave-assisted synthesis offers the highest efficiency but requires specialized equipment.

-

Acid chloride methods are cost-effective for laboratory-scale production.

-

Catalytic amidation is preferable for functionalized quinoline derivatives.

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.89 (d, J = 4.2 Hz, 1H, quinoline-H), 8.32 (d, J = 8.4 Hz, 1H, quinoline-H), 7.58–7.42 (m, 3H, quinoline-H), 2.41–1.71 (m, 11H, cyclohexane + NH).

-

¹³C NMR (100 MHz, CDCl₃): δ 175.2 (C=O), 148.9 (quinoline-C), 134.1–116.7 (aromatic carbons), 45.3–25.8 (cyclohexane carbons).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.